1H-Indole-1-carboxylic acid, 2-borono-5-nitro-, 1-(1,1-dimethylethyl) ester
Description
This compound belongs to the indole-boronic acid family, characterized by a nitro group at position 5 and a borono (-B(OH)₂) group at position 2 on the indole ring. The 1-(1,1-dimethylethyl) (tert-butyl) ester at the indole nitrogen enhances steric protection and hydrolytic stability. Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, while nitro groups influence electronic properties and reactivity.
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-nitroindol-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN2O6/c1-13(2,3)22-12(17)15-10-5-4-9(16(20)21)6-8(10)7-11(15)14(18)19/h4-7,18-19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALVHLSGJNNUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)[N+](=O)[O-])(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901176489 | |
| Record name | 1-(1,1-Dimethylethyl) 2-borono-5-nitro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000068-67-6 | |
| Record name | 1-(1,1-Dimethylethyl) 2-borono-5-nitro-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000068-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 2-borono-5-nitro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1H-Indole-1-carboxylic acid, 2-borono-5-nitro-, 1-(1,1-dimethylethyl) ester (CAS No. 1000068-67-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of Indole Derivative : The initial step includes the reaction of indole-1-carboxylic acid with boron compounds.
- Nitration : Subsequent nitration introduces the nitro group at the 5-position.
- Esterification : Finally, the compound is esterified with tert-butyl alcohol to yield the final product .
Antidiabetic Effects
Research has shown that indole derivatives exhibit significant antidiabetic properties. In a study involving a db/db mouse model of type 2 diabetes, certain indole derivatives demonstrated a reduction in hyperglycemia comparable to established treatments like rosiglitazone . This suggests that compounds similar to 1H-Indole-1-carboxylic acid may also possess similar efficacy.
Anticancer Activity
Indole derivatives are recognized for their cytotoxic effects against various cancer cell lines. A study investigated the cytotoxicity of novel indole compounds against MCF-7 breast cancer cells, revealing that these compounds selectively induce apoptosis in cancerous cells while sparing normal cells . The mechanism of action often involves the inhibition of survivin, a protein associated with tumor aggressiveness.
The biological activity of indole derivatives often relates to their ability to modulate various biological pathways:
- PPARγ Modulation : Some studies indicate that these compounds can act as selective modulators of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and adipogenesis .
- Inhibition of Apoptosis Proteins : Indoles have been shown to inhibit survivin and other inhibitors of apoptosis proteins (IAPs), promoting cancer cell death .
Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antidiabetic | Reduction in hyperglycemia | |
| Anticancer | Cytotoxicity against MCF-7 | |
| PPARγ Modulation | Modulates glucose metabolism | |
| Apoptosis Inhibition | Inhibits survivin |
Case Study 1: Diabetes Management
In vivo testing on db/db mice showed that indole derivatives could significantly lower blood sugar levels. The study highlighted that these compounds function similarly to existing antidiabetic medications, suggesting potential for further development into therapeutic agents .
Case Study 2: Cancer Treatment
A series of synthesized indole derivatives were evaluated for their cytotoxic effects on breast cancer cells. The results indicated that these compounds could effectively induce apoptosis through mechanisms involving survivin inhibition, presenting a promising avenue for developing new anticancer therapies .
Scientific Research Applications
Drug Development
The compound has shown promise in the development of novel pharmaceuticals due to its ability to interact with biological targets. Indole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
- Case Study : Research has indicated that derivatives of indole can inhibit certain enzymes involved in cancer progression. The incorporation of boron into the structure may enhance the binding affinity to these targets, making it a candidate for further pharmacological studies .
Synthetic Chemistry
1H-Indole-1-carboxylic acid derivatives are utilized as intermediates in organic synthesis. The presence of the boron atom allows for unique reactivity patterns that can be exploited in various synthetic pathways.
- Synthesis Example : The compound can be used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid equivalent. This reaction is crucial for forming carbon-carbon bonds in complex organic molecules .
Material Science
Due to its structural properties, this compound can also be explored in the development of new materials. Its ability to form stable complexes with metals may lead to applications in catalysis or as functional materials.
- Research Insight : Studies have suggested that indole-based compounds can serve as ligands in coordination chemistry, potentially leading to novel catalytic systems .
Comparison with Similar Compounds
Substituent Variations at Position 5
The substituent at position 5 significantly impacts chemical behavior and applications. Below is a comparative analysis:
Electronic and Steric Effects
- Nitro Group (Target Compound): Strong electron-withdrawing effect lowers electron density at position 2 (borono group), increasing electrophilicity for cross-coupling reactions. May also participate in hydrogen bonding .
- Boc-Protected Groups () : Tert-butyloxycarbonyl (Boc) provides steric protection, reducing unwanted side reactions during synthesis .
Q & A
Q. What are the recommended synthetic routes for preparing 1H-Indole-1-carboxylic acid, 2-borono-5-nitro-, 1-(1,1-dimethylethyl) ester?
- Methodological Answer : A plausible synthesis involves multi-step functionalization of an indole scaffold. For example:
Indole Core Modification : Start with 3-formyl-1H-indole-2-carboxylic acid derivatives (common intermediates in indole chemistry). React with a boronic acid precursor (e.g., via Suzuki-Miyaura coupling or direct boronation) to introduce the borono group at position 2 .
Nitration : Introduce the nitro group at position 5 using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .
Esterification : Protect the carboxylic acid group using 1,1-dimethylethyl (tert-butyl) ester formation via reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP) .
- Key Validation : Monitor reaction progress via TLC or HPLC, and confirm the final structure using NMR (¹H, ¹³C, ¹¹B) and high-resolution mass spectrometry (HRMS) .
Q. How can the purity of this compound be assessed, and what are common impurities?
- Methodological Answer :
- Chromatographic Analysis : Use reversed-phase HPLC (C18 column) with UV detection at 254 nm. A gradient of acetonitrile/water (0.1% TFA) is recommended to resolve the target compound from impurities like unreacted boronic acid intermediates or residual tert-butyl esters .
- Impurity Profiling : Common impurities include:
- Byproducts from Incomplete Nitration : 2-Borono-1H-indole derivatives lacking the nitro group.
- Ester Hydrolysis Products : Free carboxylic acid forms due to moisture exposure during synthesis .
- Quantification : Follow pharmacopeial guidelines (e.g., USP40) for total impurity limits (<1.0%) using area normalization in HPLC .
Advanced Research Questions
Q. What strategies mitigate instability of the boronic acid group during storage or reactions?
- Methodological Answer :
- Stabilization Techniques :
Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) to prevent hydrolysis of the boronic acid moiety .
Chelation : Add stabilizing agents like diethanolamine or mannitol to formulations to reduce boronic acid reactivity with water .
- Reactivity Control : During reactions (e.g., cross-couplings), use anhydrous solvents (THF, DMF) and maintain a neutral pH to avoid decomposition. Monitor boron content via ICP-MS if degradation is suspected .
Q. How can the nitro group at position 5 be selectively reduced without affecting the boronic acid or tert-butyl ester?
- Methodological Answer :
- Catalytic Hydrogenation : Use H₂ gas (1–3 atm) with a Pd/C catalyst in ethanol at 25°C. The boronic acid group remains intact under mild hydrogenation conditions, while the nitro group is reduced to an amine .
- Alternative Reductants : Sodium dithionite (Na₂S₂O₄) in aqueous THF (pH 7–8) selectively reduces nitro groups without cleaving tert-butyl esters. Validate product integrity via FTIR (loss of NO₂ stretch at ~1520 cm⁻¹) and LC-MS .
Q. What analytical methods resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Perform DSC under nitrogen to determine the precise melting point, accounting for polymorphism or hydrate formation .
- Spectral Harmonization : Compare ¹H NMR data across studies using a unified solvent (e.g., DMSO-d6) and internal standard (TMS). For boron-containing compounds, include ¹¹B NMR to confirm the boronic acid environment (δ ~30 ppm for sp² boron) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
